Perindopril-Erbumin

Übersicht

Beschreibung

Perindopril is a long-acting angiotensin-converting enzyme inhibitor used primarily to treat hypertension, mild to moderate congestive heart failure, and to reduce cardiovascular risk in patients with hypertension or post-myocardial infarction . It is a prodrug that is rapidly metabolized in the liver to its active form, perindoprilat .

Wissenschaftliche Forschungsanwendungen

Perindopril has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of angiotensin-converting enzyme inhibitors.

Biology: Investigated for its effects on cellular pathways and enzyme inhibition.

Industry: Utilized in the pharmaceutical industry for the production of antihypertensive medications.

Wirkmechanismus

Target of Action

Perindopril erbumine primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by perindopril erbumine is the RAAS . By inhibiting ACE and preventing the formation of ATII, perindoprilat disrupts the RAAS . This leads to a decrease in blood pressure and a reduction in the workload on the heart .

Pharmacokinetics

Perindopril erbumine is readily absorbed from the gastrointestinal tract . Its absorption is significantly decreased when taken with food . After absorption, it is rapidly metabolized in the liver to its active form, perindoprilat . The peak effect of perindoprilat is observed within 3 to 7 hours . It is primarily excreted in the urine . The half-life of perindopril is approximately 0.8 to 1 hour, while the half-life of perindoprilat is 30 to 120 hours .

Result of Action

The inhibition of ACE by perindoprilat results in the dilation of blood vessels . This lowers blood pressure and increases the supply of blood and oxygen to the heart . As a result, perindopril erbumine is used to treat conditions such as hypertension and mild to moderate congestive heart failure .

Action Environment

The action of perindopril erbumine can be influenced by various environmental factors. For instance, the presence of food in the gastrointestinal tract can significantly decrease the absorption of perindopril erbumine . Additionally, the drug’s efficacy can be affected by the patient’s liver function, as perindopril erbumine is metabolized in the liver to its active form .

Biochemische Analyse

Biochemical Properties

Perindopril Erbumine is a specific inhibitor of angiotensin-converting enzyme . It interacts with this enzyme, inhibiting its activity and thus playing a crucial role in regulating blood pressure .

Cellular Effects

Perindopril Erbumine exerts its effects on various types of cells, primarily those in the cardiovascular system. By inhibiting the angiotensin-converting enzyme, it reduces the production of angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced blood volume, and ultimately, lower blood pressure .

Molecular Mechanism

At the molecular level, Perindopril Erbumine binds to the active site of the angiotensin-converting enzyme, preventing it from converting angiotensin I to angiotensin II . This inhibition disrupts the renin-angiotensin-aldosterone system, leading to reduced vasoconstriction and decreased reabsorption of sodium and water in the kidneys .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Perindopril Erbumine have been observed to be stable over time . It has been found to be robust enough for estimation in bulk drug and dosage form under various stress conditions .

Dosage Effects in Animal Models

The effects of Perindopril Erbumine in animal models are dose-dependent. While low to moderate doses effectively lower blood pressure, excessively high doses may lead to hypotension and other adverse effects .

Metabolic Pathways

Perindopril Erbumine is metabolized in the liver to perindoprilat, an active metabolite . This metabolite is then excreted in the urine .

Transport and Distribution

After oral administration, Perindopril Erbumine is absorbed and distributed throughout the body. It is then transported to the liver where it is metabolized to its active form .

Subcellular Localization

Perindopril Erbumine and its active metabolite, perindoprilat, primarily exert their effects on the cell membrane, where the angiotensin-converting enzyme is located . By binding to this enzyme on the cell surface, they inhibit its activity and disrupt the renin-angiotensin-aldosterone system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of perindopril involves several key steps. One common method includes the reaction of a compound of formula (I) with a compound of formula (VII) to give a compound of formula (VIII), followed by catalytic hydrogenation to yield perindopril . Another method involves mixing 2-keto-ethyl valerate with L-alanine methyl ester hydrochloride and carrying out an amination reduction reaction .

Industrial Production Methods

Industrial production of perindopril typically involves the use of S-indoline-2-carboxylic acid in the form of an alkali metal salt, such as the sodium salt, in the hydrogenation reaction . This method ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Perindopril undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

Hydrolysis: Perindopril is hydrolyzed in the liver to form its active metabolite, perindoprilat.

Oxidation: Perindopril can undergo oxidation reactions under specific conditions, although these are less common in its therapeutic use.

Substitution: Substitution reactions can occur during the synthesis process, particularly in the formation of intermediate compounds.

Major Products Formed

The major product formed from the hydrolysis of perindopril is perindoprilat, which is the active form of the drug .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lisinopril: Another angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure.

Amlodipine: A calcium channel blocker used for treating hypertension and angina.

Uniqueness of Perindopril

Perindopril is unique due to its long-acting nature and its ability to provide sustained 24-hour antihypertensive activity with once-daily dosing . It also has a lower incidence of side effects such as cough and first-dose hypotension compared to other angiotensin-converting enzyme inhibitors .

Eigenschaften

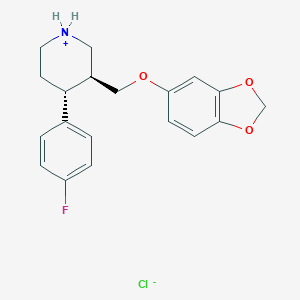

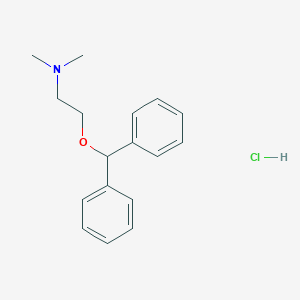

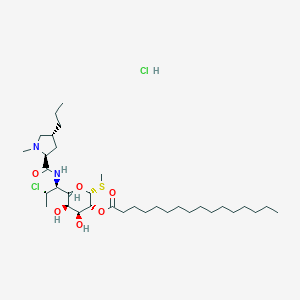

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVQLZZIHOAWMC-QXKUPLGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023440 | |

| Record name | Perindopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Perindopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.22e+00 g/L | |

| Record name | Perindopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Perindoprilat, the active metabolite of perindopril, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Perindopril also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors. | |

| Record name | Perindopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00790 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

82834-16-0, 107133-36-8 | |

| Record name | Perindopril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82834-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perindopril [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082834160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perindopril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00790 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perindopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)butyl]amino]-1-oxopropyl]octahydro-, (2S,3aS,7aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERINDOPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5GMK36KGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perindopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Perindopril erbumine and how does it interact with this target?

A1: Perindopril erbumine is a prodrug that is metabolized to the active metabolite, Perindoprilat. Perindoprilat acts as a long-acting angiotensin-converting enzyme (ACE) inhibitor. [] It exerts its therapeutic effect by binding to and inhibiting the activity of ACE, thus preventing the conversion of Angiotensin I to Angiotensin II. [, , ]

Q2: What are the downstream effects of ACE inhibition by Perindoprilat?

A2: Inhibition of ACE by Perindoprilat leads to:

- Decreased vasoconstriction: Lower levels of Angiotensin II result in the relaxation of blood vessels. [, ]

- Increased plasma renin activity: The reduced negative feedback from Angiotensin II stimulates the release of renin. []

- Decreased aldosterone secretion: Angiotensin II stimulates aldosterone release, so its reduction leads to lower aldosterone levels. []

Q3: What therapeutic benefits are associated with Perindopril's mechanism of action?

A3: By inhibiting ACE, Perindopril erbumine is clinically indicated for the treatment of:

- Hypertension: Perindopril erbumine effectively lowers blood pressure, a key therapeutic goal in managing hypertension. [, , , , ]

- Heart Failure: The drug improves heart function and reduces symptoms in patients with heart failure. [, , , , ]

- Stable Coronary Artery Disease: Perindopril erbumine helps to prevent major cardiovascular events in patients with stable coronary artery disease. [, , ]

Q4: What is the molecular formula and weight of Perindopril erbumine?

A4: The molecular formula of Perindopril erbumine is C19H32N2O5.C4H11N, and its molecular weight is 441.60 g/mol. []

Q5: What spectroscopic techniques are commonly used to characterize Perindopril erbumine?

A5: Various spectroscopic techniques are employed for characterizing Perindopril erbumine, including:

- Fourier-Transform Infrared Spectroscopy (FTIR): This technique helps identify functional groups and potential drug-excipient interactions. [, , ]

- Nuclear Magnetic Resonance (NMR): NMR provides detailed structural information about the molecule. []

- Mass Spectrometry (MS): MS is used for determining the molecular weight and characterizing fragmentation patterns. []

Q6: How does the thermal stability of Perindopril erbumine change when formulated in a tablet compared to the pure active ingredient?

A6: Studies using thermogravimetric analysis (TGA) have shown that Perindopril erbumine exhibits enhanced thermal stability when formulated as a tablet compared to the pure active ingredient. The activation energy for thermal degradation was significantly higher for the tablet formulation, indicating improved stability in the presence of excipients. []

Q7: Which excipients are known to improve the thermal stability of Perindopril erbumine in tablet formulations?

A7: Excipients like anhydrous colloidal silica, microcrystalline cellulose, lactose, and magnesium stearate have been shown to enhance the thermal stability of Perindopril erbumine in tablet formulations. []

Q8: What strategies have been explored to improve the taste of Perindopril erbumine formulations?

A8: Taste masking techniques, particularly using Eudragit E 100 as a taste-masking polymer, have been successfully employed to improve the palatability of Perindopril erbumine formulations. [, ]

Q9: How does the presence of food affect the pharmacokinetics of Perindopril erbumine?

A9: While food intake doesn't significantly influence the extent of absorption of Perindopril erbumine, it does reduce the conversion of Perindopril to its active metabolite, Perindoprilat. []

Q10: What are the key considerations in developing orally disintegrating tablets of Perindopril erbumine?

A10: Key considerations in developing orally disintegrating tablets include:

- Taste masking: Addressing the bitter taste of the drug is crucial for patient acceptability. [, ]

- Rapid disintegration: Achieving fast disintegration in saliva is essential for this dosage form. [, ]

- Choice of superdisintegrants: Selection of suitable superdisintegrants like Ac-Di-Sol is crucial for optimizing disintegration time and drug release. [, ]

Q11: What analytical techniques are commonly employed for the quantification of Perindopril erbumine?

A11: Several analytical techniques are used to quantify Perindopril erbumine, including:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection (HPLC-UV) or mass spectrometry (LC-MS/MS), is widely used for both assay and impurity profiling. [, , , , , , , ]

- UV-Spectrophotometry: UV spectrophotometric methods, including those utilizing derivatization strategies, offer simple and cost-effective quantification approaches. [, , , , ]

- Enzymatic Methods: These methods leverage specific enzymatic reactions to quantify Perindopril erbumine. []

Q12: What are the advantages of developing a stability-indicating analytical method for Perindopril erbumine?

A12: Stability-indicating methods are crucial for:

- Monitoring drug degradation: These methods can accurately quantify drug content even in the presence of degradation products, ensuring product quality and safety. [, , ]

- Assessing stability under various conditions: These methods allow evaluating drug stability under different stress conditions like hydrolysis, oxidation, and thermal stress, providing valuable information for formulation development and storage. [, , , ]

Q13: What novel drug delivery systems have been investigated for Perindopril erbumine?

A13: Research has explored various drug delivery systems for Perindopril erbumine, including:

- Nanocomposites: Intercalation of Perindopril erbumine into layered double hydroxides has shown potential for controlled drug release and improved therapeutic efficacy. [, ]

- Ethosomes: Ethosomes, as lipid-based carrier systems, have demonstrated promising results for enhancing transdermal delivery of Perindopril erbumine. []

- Proniosomes: These carrier systems, similar to ethosomes, have also been investigated for improving the transdermal delivery of Perindopril erbumine. []

- Hydrogels: Thiolated arabinoxylan-grafted acrylic acid copolymers have been explored as pH-sensitive hydrogels for controlled release of Perindopril erbumine. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.